molecular formula C19H13Cl2NO2S B12737427 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid CAS No. 116759-04-7

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid

Cat. No.: B12737427
CAS No.: 116759-04-7
M. Wt: 390.3 g/mol
InChI Key: NJNLGWIVQOFNTO-VQHVLOKHSA-N
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Description

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is an organic compound that features a thiazole ring, a phenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazolecarboxylic acid
  • 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazolepropionic acid

Uniqueness

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

116759-04-7

Molecular Formula

C19H13Cl2NO2S

Molecular Weight

390.3 g/mol

IUPAC Name

2-[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H13Cl2NO2S/c20-14-8-6-12(10-15(14)21)7-9-17-22-19(13-4-2-1-3-5-13)16(25-17)11-18(23)24/h1-10H,11H2,(H,23,24)/b9-7+

InChI Key

NJNLGWIVQOFNTO-VQHVLOKHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O

Origin of Product

United States

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